molecular formula C21H16OS B2899071 3-Phenyl-7-(phenylsulfanyl)-1-indanone CAS No. 306976-66-9

3-Phenyl-7-(phenylsulfanyl)-1-indanone

Cat. No.: B2899071
CAS No.: 306976-66-9
M. Wt: 316.42
InChI Key: LLABNHXKVXJKBZ-UHFFFAOYSA-N
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Description

3-Phenyl-7-(phenylsulfanyl)-1-indanone is an organic compound with a complex structure that includes both phenyl and sulfanyl groups attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-(phenylsulfanyl)-1-indanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a phenyl-substituted indanone with a phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-(phenylsulfanyl)-1-indanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the indanone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Phenyl-7-(phenylsulfanyl)-1-indanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Phenyl-7-(phenylsulfanyl)-1-indanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the indanone core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-7-(methylsulfanyl)-1-indanone: Similar structure but with a methyl group instead of a phenyl group attached to the sulfur atom.

    3-Phenyl-7-(phenylsulfonyl)-1-indanone: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.

    3-Phenyl-7-(phenylsulfinyl)-1-indanone: Contains a sulfinyl group, which is an intermediate oxidation state between sulfanyl and sulfonyl.

Uniqueness

3-Phenyl-7-(phenylsulfanyl)-1-indanone is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for various modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-phenyl-7-phenylsulfanyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16OS/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLABNHXKVXJKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)SC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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